(R)-N-Methyl-1,1,1-Trifluoro-2-propylamine

Description

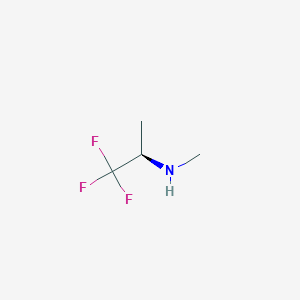

(R)-N-Methyl-1,1,1-trifluoro-2-propylamine is a chiral secondary amine characterized by a trifluoromethyl group and a methylamine substituent on a propyl backbone. Its stereochemistry (R-configuration) is critical for applications in asymmetric synthesis and pharmaceutical intermediates. The compound’s hydrochloride salt (CAS 1389320-29-9) is commonly used to enhance stability and solubility . Key hazards include skin corrosion (H314) and serious eye damage (H318), necessitating strict handling protocols .

Properties

IUPAC Name |

(2R)-1,1,1-trifluoro-N-methylpropan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3N/c1-3(8-2)4(5,6)7/h3,8H,1-2H3/t3-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYLQDHKQINDEX-GSVOUGTGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(F)(F)F)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30719193 | |

| Record name | (2R)-1,1,1-Trifluoro-N-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365937-46-7 | |

| Record name | (2R)-1,1,1-Trifluoro-N-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Methyl-1,1,1-Trifluoro-2-propylamine typically involves the introduction of a trifluoromethyl group into a propylamine structure. One common method is the reaction of a suitable amine precursor with a trifluoromethylating agent under controlled conditions. For example, the reaction can be carried out using trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of ®-N-Methyl-1,1,1-Trifluoro-2-propylamine may involve continuous flow processes to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-N-Methyl-1,1,1-Trifluoro-2-propylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halides (e.g., bromine or chlorine) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones or alcohols, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

®-N-Methyl-1,1,1-Trifluoro-2-propylamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-N-Methyl-1,1,1-Trifluoro-2-propylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Stereoisomers: (S)-N-Methyl-1,1,1-Trifluoro-2-propylamine

- Structural Similarity : The S-enantiomer (CAS 1365937-57-0) shares identical molecular formula (C₄H₈F₃N) and functional groups but differs in spatial arrangement.

- Key Differences :

- Biological Activity : Enantiomers often exhibit divergent interactions with chiral biological targets (e.g., enzymes, receptors).

- Applications : Both enantiomers serve as building blocks in medicinal chemistry, but their hydrochloride salts (e.g., CAS 1389320-35-7 for the S-form) are preferred for crystallinity .

Homologs: (R)-N-Methyl-1,1,1-Trifluoro-2-pentylamine

- Structural Modification : The pentyl chain (C₆H₁₂F₃N) extends the carbon backbone compared to the propyl group in the target compound.

- Synthesis: Longer chains may complicate purification due to higher boiling points .

Trifluoromethyl Variants: (2R)-1,1,1-Trifluoro-3-methyl-2-butanamine

- Structural Features : A branched butanamine backbone (C₅H₁₀F₃N) with a methyl group adjacent to the amine.

- Comparison :

Aromatic Derivatives: (R)-(-)-1-Methyl-3-phenylpropylamine

- Structural Contrast : Incorporates a phenyl group (C₁₀H₁₅N) instead of trifluoromethyl.

- Functional Implications: Electronic Properties: The aromatic ring enables π-π interactions in drug-receptor binding.

Biological Activity

(R)-N-Methyl-1,1,1-Trifluoro-2-propylamine is a trifluorinated amine notable for its unique molecular structure, which includes a trifluoromethyl group attached to a propylamine backbone. This compound has garnered interest in pharmaceutical and agrochemical applications due to the potential enhancement of biological activity and stability conferred by the presence of fluorine. This article delves into its biological activity, synthesis methods, and potential applications based on current research findings.

- Chemical Formula : C4H8F3N

- Molecular Weight : Approximately 163.57 g/mol

- Structural Characteristics : The trifluoromethyl group significantly influences the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Biological Activity Overview

The biological activity of this compound is primarily linked to its structural similarity with known pharmacophores. Compounds containing trifluoromethyl groups often exhibit enhanced interactions with biological targets, including:

- Receptor Interactions : Preliminary studies suggest that this compound may interact with specific receptors such as histamine receptors, similar to other propylamine derivatives.

- Metabolic Stability : The trifluoromethyl group is known to improve metabolic stability and bioavailability, which are critical factors in drug design.

Table 1: Comparison of Biological Activity with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Trifluorinated amine | Potential activity against histamine receptors |

| (S)-N-Methyl-1,1,1-Trifluoro-2-propylamine | Trifluorinated amine | Significant interaction with biological molecules |

| Other Propylamine Derivatives | Various | Established receptor interactions |

The exact mechanism of action for this compound remains largely undocumented due to limited research. However, it is hypothesized that the compound modulates the activity of various enzymes and receptors through its trifluoromethyl substitution pattern. This substitution can enhance binding affinity and selectivity toward specific molecular targets.

Synthesis Methods

Several synthetic routes have been developed to produce this compound. Key methods include:

- Direct Alkylation : Utilizing alkyl halides in the presence of a base.

- Fluorination Reactions : Employing fluorinating agents to introduce the trifluoromethyl group onto the propylamine backbone.

- Chiral Resolution : Techniques such as chiral chromatography can be employed to isolate the desired enantiomer from racemic mixtures.

These methods highlight the importance of controlling reaction conditions to achieve high yields and purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.